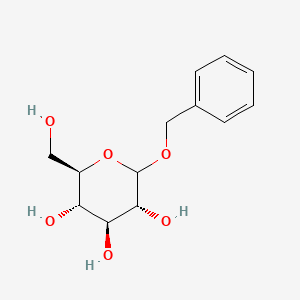

Benzyl D-Glucopyranoside

説明

Benzyl D-Glucopyranoside is a β-D-glucoside where the hydroxy group at position 1 is substituted by a benzyloxy group. This compound is a derivative of glucose and is often used in various chemical and biological applications due to its unique properties. It is a white or slightly yellow crystalline powder that is soluble in methanol and water but insoluble in ethanol and ether .

準備方法

Synthetic Routes and Reaction Conditions: Benzyl D-Glucopyranoside can be synthesized through several methods. One common method involves the Koenigs-Knorr reaction, where tetra-O-benzyl-α-D-glucopyranosyl bromide is reacted with an alcohol in the presence of a catalyst . This reaction typically requires a neutral medium to avoid the formation of orthoesters. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as silver carbonate or silver oxide.

Industrial Production Methods: Industrial production of this compound often involves the enzymatic synthesis using β-glycosidase from almonds . This method is advantageous due to its high yield and specificity. The reaction is carried out in an aqueous medium at a controlled temperature to ensure optimal enzyme activity.

化学反応の分析

Glycosylation Reactions

Benzyl D-glucopyranoside serves as a glycosyl donor or acceptor in the synthesis of oligosaccharides and glycoconjugates. The benzyl groups protect hydroxyl moieties, enabling regioselective glycosylation.

Key Findings :

-

Condensation with Glycosyl Chlorides : this compound reacts with 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl chloride in dichloromethane containing triethylamine and tetraethylammonium chloride, yielding α-linked disaccharides with >75% stereoselectivity .

-

Enzymatic Glycosylation : The compound acts as a substrate for glycosyltransferases, facilitating the study of enzymatic mechanisms in carbohydrate biosynthesis .

Table 1: Glycosylation Reaction Conditions and Outcomes

Protecting Group Manipulations

The benzyl groups in this compound are strategically removed or modified to achieve synthetic flexibility.

Selective Debenzylation-Acetylation

A three-step synthesis converts perbenzylated β-D-glucose into benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside using ZnCl₂, Ac₂O, and HOAc. This method achieves 92% purity after crystallization .

Hydrolysis of Benzyl Ethers

-

Acid-Catalyzed Hydrolysis : Treatment with HCl (50–60°C, 20–60 min) in ethanol or toluene removes benzyl groups, producing 2,3,4,6-tetra-O-benzyl-D-glucopyranose in 85% yield .

-

Oxidative Cleavage : Ozone or nitroxyl radicals (e.g., 4-acetamido-TEMPO) oxidatively cleave benzyl ethers to yield aldehydes or ketones .

Table 2: Deprotection Methods

| Method | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acid Hydrolysis | HCl, 50–60°C, ethanol | Tetra-O-benzyl-D-glucopyranose | 85% | |

| Oxidative Cleavage | Ozone, CH₂Cl₂/MeOH | Benzoic acid derivatives | 90% |

Acetal and Ketal Formation

This compound participates in acetalation to stabilize specific hydroxyl groups.

Example :

-

Reaction with benzaldehyde dimethyl acetal under acidic conditions forms methyl 4,6-O-benzylidene-α-D-glucopyranoside, a cyclic acetal used to study stereoelectronic effects in glycosylation .

Table 3: Acetalation Reaction

| Starting Material | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Methyl α-D-glucopyranoside | Benzaldehyde, H₂SO₄ | 4,6-O-Benzylidene derivative | 65% |

Enzyme Inhibition

This compound inhibits glycosidases such as β-glucosidase, with IC₅₀ values in the micromolar range, making it a tool for studying carbohydrate metabolism .

Allyl Ether Formation

The compound undergoes allylation at the 3-OH position using allyl bromide and NaH, forming benzyl 3-O-allyl-4,6-O-benzylidene-β-D-glucopyranoside, a precursor for further functionalization .

科学的研究の応用

Chemical Properties and Mechanism of Action

Benzyl D-Glucopyranoside is characterized by its ability to undergo glycosylation reactions, which are critical in the synthesis of glycosides. Its structure allows it to interact with enzymes such as glycoside hydrolases and glycosyltransferases, making it a valuable model compound in biochemical studies. The hydrolysis of this compound results in the formation of beta-D-glucopyranose and benzyl alcohol, which are significant for various metabolic pathways .

Chemistry

- Model Compound : this compound serves as a model compound for studying glycosidic bond formation and cleavage. Its unique structure allows researchers to investigate the mechanisms underlying these reactions, contributing to advancements in carbohydrate chemistry .

- Synthesis of Glycosylated Products : It is utilized in the synthesis of glycosylated products, which are essential for developing new drugs and therapeutic agents.

Biology

- Glycobiology : In glycobiology, this compound is employed to explore the role of glycans in biological systems. Its interactions with various biological targets provide insights into cellular processes and signaling pathways .

- Antioxidant Activity : Research has indicated that this compound exhibits antioxidant properties, which can be beneficial in mitigating oxidative stress-related conditions .

Medicine

- Antidiabetic Effects : Studies have shown that this compound can reduce blood glucose levels in diabetic models, suggesting its potential use in managing diabetes. In particular, it has demonstrated a dose-dependent suppressive effect on blood glucose escalation during oral mixed carbohydrate tolerance tests .

- Stress Relief : Experimental studies indicate that this compound may alleviate stress-related symptoms, particularly in menopausal models where it reduced tension levels caused by ether stress .

Industry

- Biochemical Reagent : In industrial applications, this compound functions as a biochemical reagent in various processes, enhancing the efficiency of glycosylation reactions and contributing to the production of complex carbohydrates.

Data Tables

The following table summarizes key findings from research studies on the applications and biological activities of this compound:

Diabetes Management

A study involving streptozotocin-nicotinamide-induced diabetic rats demonstrated that this compound significantly reduced postprandial blood glucose levels when administered prior to carbohydrate intake. This positions the compound as a promising candidate for diabetes management therapies.

Stress Response

In controlled experiments with menopausal model rats subjected to ether stress, administration of this compound resulted in notable reductions in stress-induced behavioral changes. This suggests its potential utility in managing anxiety related to hormonal fluctuations .

作用機序

The mechanism of action of Benzyl D-Glucopyranoside involves its interaction with specific molecular targets such as enzymes and transporters. For instance, it inhibits the activity of sodium glucose co-transporter 1 (SGLT1), which plays a crucial role in glucose absorption in the gut . This inhibition can help in managing postprandial hyperglycemia by reducing glucose uptake.

類似化合物との比較

Methyl α-D-Glucopyranoside: Similar in structure but with a methyl group instead of a benzyl group.

Phenyl β-D-Glucopyranoside: Contains a phenyl group instead of a benzyl group.

Hexyl β-D-Glucopyranoside: Has a hexyl group in place of the benzyl group.

Uniqueness: Benzyl D-Glucopyranoside is unique due to its specific interaction with SGLT1, making it a potential candidate for antidiabetic therapies . Its benzyl group also provides distinct chemical properties that are useful in glycosylation reactions and the synthesis of complex carbohydrates.

生物活性

Benzyl D-glucopyranoside (BDG) is a glycoside compound that has garnered attention for its diverse biological activities. This article explores the biochemical properties, synthesis, and biological effects of BDG, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is a beta-D-glucoside with the molecular formula CHO and a CAS number of 4304-12-5. Its structure consists of a benzyl group attached to a glucopyranoside moiety, which contributes to its solubility and reactivity in biological systems .

Synthesis of this compound

BDG can be synthesized through various methods, including glycosidation reactions. One common approach involves the reaction of benzyl alcohol with glucose derivatives under acidic or enzymatic conditions, leading to the formation of BDG with good yields . The synthesis process can be optimized using microwave-assisted techniques to enhance efficiency .

Antimicrobial Activity

BDG exhibits significant antimicrobial properties, making it a candidate for further pharmaceutical development. Research has demonstrated its effectiveness against various pathogens:

- Bacterial Inhibition : Studies have shown that BDG and its derivatives possess antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. A disc diffusion method was employed to evaluate the antibacterial efficacy, revealing that certain derivatives exhibited enhanced activity compared to the parent compound .

- Fungal Activity : In addition to antibacterial properties, BDG has been tested for antifungal activity. Some derivatives have shown promising results against common fungal pathogens, indicating potential use in treating fungal infections .

Antioxidant Properties

BDG has also been investigated for its antioxidant capabilities. It has been found to scavenge free radicals effectively, which suggests a protective role against oxidative stress in biological systems. This property is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor .

Structure-Activity Relationship (SAR)

Understanding the SAR of BDG is crucial for developing more potent derivatives. Research indicates that modifications to the benzyl group or glucopyranoside structure can significantly influence biological activity:

- Hydrophobicity : Compounds with increased hydrophobic characteristics tend to exhibit better antimicrobial activities due to enhanced membrane permeability .

- Functional Group Variation : The introduction of various functional groups (e.g., acetyl or benzoyl groups) on the glucopyranoside structure has been shown to alter both antimicrobial and antioxidant activities positively .

Case Studies

- Antimicrobial Screening : A study conducted by Islam et al. synthesized several BDG derivatives and evaluated their antimicrobial properties against four human pathogenic bacteria using disc diffusion methods. The results indicated that certain acylated derivatives exhibited significant antibacterial activity, suggesting potential therapeutic applications .

- Antioxidant Evaluation : Another research project assessed the antioxidant capacity of BDG through various assays, demonstrating its ability to reduce oxidative stress markers in vitro. These findings support its potential use as a natural antioxidant agent in food and pharmaceutical industries .

特性

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHCBYYBLTXYEV-HENWMNBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。